molecular formula C22H21BrN2O3S B4072151 N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

Cat. No. B4072151
M. Wt: 473.4 g/mol
InChI Key: HDCBNTJZOPYZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide inhibits the activity of HSP90 by binding to its ATP-binding site, thereby preventing the ATP-dependent conformational changes required for the stabilization of client proteins. This leads to the degradation of oncogenic proteins, which in turn inhibits cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, induce apoptosis (programmed cell death), and inhibit angiogenesis (formation of new blood vessels). It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of HSP90, which makes it an excellent tool for studying the role of HSP90 in cancer cell growth and proliferation. It has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide is its relatively low solubility in aqueous media, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide. One of the areas of research is the development of more potent and selective HSP90 inhibitors based on the structure of N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide. Another area of research is the investigation of the combination therapy of N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide with other anticancer drugs, which can lead to synergistic effects. Additionally, the investigation of the role of N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide in other diseases, such as neurodegenerative diseases, can provide new insights into its potential applications in medicine.
Conclusion:
In conclusion, N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide is a chemical compound that has potential applications in medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on this compound can lead to the development of new and effective therapies for various diseases.

Scientific Research Applications

N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has potential applications in medicinal chemistry. It has been shown to inhibit the activity of heat shock protein 90 (HSP90), which is a chaperone protein that plays a crucial role in the folding and stabilization of various client proteins, including oncogenic proteins. Inhibition of HSP90 can lead to the degradation of oncogenic proteins, thereby inhibiting cancer cell growth and proliferation. N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

N-(4-bromophenyl)-4-[(2-methylphenyl)methyl-methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O3S/c1-16-5-3-4-6-18(16)15-25(29(2,27)28)21-13-7-17(8-14-21)22(26)24-20-11-9-19(23)10-12-20/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCBNTJZOPYZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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